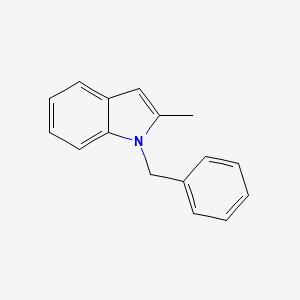

1-Benzyl-2-methyl-1H-indole

概要

説明

1-Benzyl-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a core structure in many drugs and natural products .

準備方法

The synthesis of 1-Benzyl-2-methyl-1H-indole can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable and cost-effective processes .

化学反応の分析

Oxidation Reactions

The methyl group at position 2 and the benzyl group at position 1 are primary sites for oxidation.

Key Findings :

-

Oxidation of the C2 methyl group to a carboxylate proceeds efficiently under mild conditions (e.g., KMnO₄ in acetone/water) .

-

The aldehyde group (introduced via Vilsmeier-Haack formylation) undergoes oxidation to carboxylic acids with strong oxidizing agents like CrO₃ .

Reduction Reactions

The indole ring and aldehyde functionalities are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde reduction | NaBH₄/MeOH | 1-Benzyl-2-methyl-1H-indol-3-yl-methanol | 80–92% | |

| Indole ring hydrogenation | H₂, Pd/C | 1-Benzyl-2-methyl-2,3-dihydro-1H-indole | 65–75% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the aldehyde group without affecting the indole ring.

-

Catalytic hydrogenation saturates the indole’s pyrrole ring, forming dihydroindole derivatives.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes substitution at position 3 or 4 due to electron-rich character.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Benzyl-2-methyl-5-nitro-1H-indole | 60–70% | |

| Halogenation | NBS or I₂/KI | 1-Benzyl-2-methyl-3-bromo-1H-indole | 55–80% |

Key Notes :

-

Halogenation at position 3 facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Steric hindrance from the benzyl group directs substitution to position 5 in nitration reactions .

Nucleophilic Substitution

The benzyl group can be replaced under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl deprotection | H₂, Pd(OH)₂/C | 2-Methyl-1H-indole | 85–95% |

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at position 3.

Mechanistic Highlights :

-

Ligand choice (e.g., bipyridyl vs. phosphine ligands) controls product selectivity in Pd-catalyzed reactions .

-

Electron-withdrawing groups on the indole enhance coupling efficiency .

Multi-Component Reactions (MCRs)

This compound participates in MCRs for complex scaffold synthesis.

| Reaction Type | Components | Product | Yield | Source |

|---|---|---|---|---|

| Cu-catalyzed MCR | Aldehyde, dienophile | Polycyclic indole derivatives | 58–75% |

Application :

科学的研究の応用

Chemistry

1-Benzyl-2-methyl-1H-indole serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate | This compound-3-carboxylic acid |

| Reduction | Converts aldehyde to alcohol | Sodium borohydride | This compound-3-methanol |

| Substitution | Electrophilic substitution on indole ring | Nitric acid, sulfuric acid | Various substituted indoles |

Biology

The compound exhibits significant biological activities, including:

- Anticancer Activity: Studies indicate it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties: It has shown effectiveness against resistant bacterial strains, potentially restoring sensitivity to antibiotics.

Mechanisms of Action:

The compound interacts with multiple biological targets, influencing various biochemical pathways such as apoptosis and cell signaling. For instance, it modulates the expression of pro-apoptotic and anti-apoptotic genes in cancer cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Cancer Therapy: A study demonstrated its efficacy in reducing tumor size in xenograft models.

- Adjuvant Therapy: Research highlights its ability to enhance the effectiveness of existing antibiotics against resistant bacteria.

Case Study on Cancer Therapy

A notable study evaluated the compound's effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study on Antimicrobial Resistance

Another study explored how this compound could restore antibiotic sensitivity in resistant bacterial strains. This finding underscores its role as an adjuvant therapy in combating antibiotic resistance.

作用機序

The mechanism of action of 1-Benzyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

類似化合物との比較

1-Benzyl-2-methyl-1H-indole can be compared with other indole derivatives such as:

2-Methylindole: Lacks the benzyl group, leading to different chemical and biological properties.

1-Benzylindole: Lacks the methyl group at the C-2 position, affecting its reactivity and biological activity.

3-Methylindole: Substitution at the C-3 position instead of C-2, resulting in different chemical behavior and applications.

生物活性

1-Benzyl-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 233.30 g/mol. Its structure is characterized by a benzyl group at the first position and a methyl group at the second position of the indole ring. This unique configuration contributes to its varied biological activities.

Interaction with Biological Targets

This compound exhibits significant interaction with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

- Binding Affinity : The compound has been shown to bind with high affinity to receptors involved in cell signaling, which can modulate cellular responses and gene expression.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, crucial for drug metabolism, indicating its potential role in pharmacokinetics and drug-drug interactions.

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effective against various bacterial strains, which suggests potential applications in treating infections.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study :

- Antimicrobial Efficacy :

- Inflammation Model :

Summary of Biological Activities

特性

IUPAC Name |

1-benzyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTFHCABPNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391287 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-58-5 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing derivatives like 1-benzyl-2-methyl-5-methoxyindole-3-oxyacetic acid (11) and 1-benzyl-2-methylindole-3-oxyacetic acid (17)?

A1: The synthesis of these derivatives is significant because it explores the potential for creating new anti-inflammatory agents. [] By modifying the structure of the parent indole compound, researchers aim to identify derivatives with enhanced anti-inflammatory activity, improved pharmacological properties, or reduced side effects. This approach of synthesizing and evaluating derivatives is a cornerstone of drug discovery and development.

Q2: Does the research provide information about the specific mechanism of action for these indole-3-oxyacetic acid derivatives as potential anti-inflammatory agents?

A2: No, the provided research article focuses primarily on the synthesis of these compounds and does not delve into their mechanism of action or biological evaluation. [] Further research would be needed to investigate how these derivatives interact with biological targets to exert their potential anti-inflammatory effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。